2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline
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Overview
Description
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline is an organic compound with a complex structure that includes a phenylene ring substituted with dimethyl groups and methylenesulfanediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with appropriate sulfanediyl-containing reagents under controlled conditions. One common method includes the use of methyl bromide and a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl linkages to thiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline involves its interaction with specific molecular targets and pathways. The compound’s sulfanediyl linkages and aromatic structure allow it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its binding affinity and effects on cellular pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1,2-Phenylene)bis(methylenesulfanediyl)]dianiline
- 2,2’-[(2,5-Dimethyl-1,4-phenylene)bis(methylenesulfanediyl)]dianiline
- 2,2’-[(1,4-Phenylene)bis(methylenesulfanediyl)]dianiline
Uniqueness
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline is unique due to the specific positioning of the dimethyl groups on the phenylene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
627102-17-4 |
---|---|
Molecular Formula |
C22H24N2S2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-[[2-[(2-aminophenyl)sulfanylmethyl]-4,5-dimethylphenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C22H24N2S2/c1-15-11-17(13-25-21-9-5-3-7-19(21)23)18(12-16(15)2)14-26-22-10-6-4-8-20(22)24/h3-12H,13-14,23-24H2,1-2H3 |
InChI Key |
PQOSERGWFNKNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CSC2=CC=CC=C2N)CSC3=CC=CC=C3N |
Origin of Product |
United States |
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